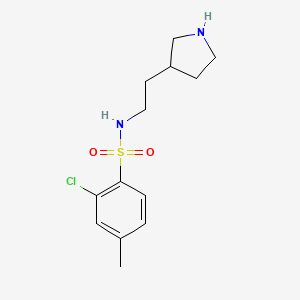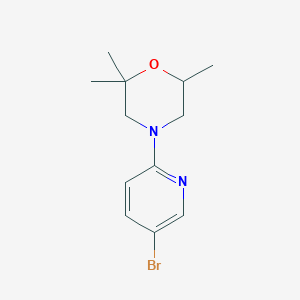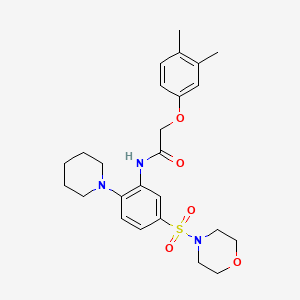
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide, also known as CP-465,022, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of sulfonamide compounds and has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR).
Wirkmechanismus
The mechanism of action of 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide involves its binding to the α7 nAChR, which is a ligand-gated ion channel that plays a crucial role in cognitive function and memory. By binding to this receptor, this compound can modulate the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in the regulation of cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of neurological disorders such as schizophrenia and Alzheimer's disease. This compound has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high affinity for the α7 nAChR, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide. One potential direction is the development of more potent and selective compounds that target the α7 nAChR. Another direction is the investigation of the potential therapeutic uses of this compound in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of 2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with 2-pyrrolidin-3-yl ethanol, followed by the addition of sodium hydride and the subsequent reaction with 2-chloro-4-methylbenzenesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic uses in various neurological disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound has a high affinity for the α7 nAChR, which is a key target for the treatment of these disorders.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-N-(2-pyrrolidin-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-10-2-3-13(12(14)8-10)19(17,18)16-7-5-11-4-6-15-9-11/h2-3,8,11,15-16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKNUZHQXUZZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2CCNC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)


![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)

![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)


![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)


